5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine
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Overview
Description
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamido group, a nitro-furyl moiety, and an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The addition of an acetamido group to the nitro-furyl intermediate.
Cyclization: Formation of the oxadiazine ring through cyclization reactions.
The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxadiazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The acetamido group may enhance its binding affinity to target proteins, while the oxadiazine ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetamido-3-(5-nitro-2-furyl)-1,2,4-triazine
- 5-Acetamido-3-(5-nitro-2-furyl)-1,2,4-thiadiazine
- 5-Acetamido-3-(5-nitro-2-furyl)-1,2,4-oxazole
Uniqueness
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine stands out due to its unique combination of functional groups and ring structure. The presence of both the nitro-furyl moiety and the oxadiazine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24143-08-6 |
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Molecular Formula |
C9H8N4O5 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
N-[3-(5-nitrofuran-2-yl)-6H-1,2,4-oxadiazin-5-yl]acetamide |
InChI |
InChI=1S/C9H8N4O5/c1-5(14)10-7-4-17-12-9(11-7)6-2-3-8(18-6)13(15)16/h2-3H,4H2,1H3,(H,10,11,12,14) |
InChI Key |
VFUPPPNFARKSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NOC1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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